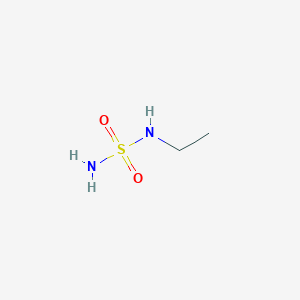

N-ethylsulfamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(sulfamoylamino)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O2S/c1-2-4-7(3,5)6/h4H,2H2,1H3,(H2,3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGRHMGALPXFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147962-42-3 | |

| Record name | (ethylsulfamoyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Ethylsulfamide and Its Derivatives

Pioneering Synthetic Pathways for N-Ethylsulfamide Scaffold Construction

The fundamental construction of the this compound scaffold relies on key bond-forming reactions that have been refined over time for improved efficiency and substrate scope.

Nucleophilic Substitution Approaches Utilizing Sulfamoyl-Chloride and N-Sulfamoyloxazolidinone Precursors

A primary and widely utilized method for synthesizing N-substituted sulfamides is the nucleophilic substitution reaction. This approach typically involves the reaction of a sulfamoyl chloride with an amine. For the synthesis of this compound derivatives, this involves reacting a suitable sulfamoyl chloride with ethylamine (B1201723). ontosight.ai The nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride and displacing the chloride leaving group. chemguide.co.uk This reaction is often performed in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk

Alternatively, N-sulfamoyloxazolidinones have been established as effective precursors for the synthesis of unsymmetrically substituted sulfamides. researchgate.net These reagents can react with nucleophiles like ethylamine to form the desired this compound derivative. googleapis.com This method offers an alternative to the sometimes harsh conditions required for reactions with sulfamoyl chlorides. researchgate.net

| Precursor | Nucleophile | Key Conditions | Product Type |

| Sulfamoyl Chloride | Ethylamine | Base (e.g., pyridine (B92270), Et3N), Aprotic Solvent | This compound derivative |

| N-Sulfamoyloxazolidinone | Ethylamine | Controlled reaction conditions | This compound derivative |

Base-Induced Cyclization Techniques for Variously Substituted Sulfamides

Acyclic, appropriately substituted sulfamides can serve as precursors to complex heterocyclic structures through base-induced cyclization. researchgate.net This strategy has been successfully extended from aliphatic to aromatic sulfamides to generate cyclic sulfamide (B24259) derivatives, such as 1,2,5-thiadiazolidin-3-one 1,1-dioxides. researchgate.net The process involves an intramolecular nucleophilic attack, facilitated by a base, where a carbanion or another nucleophilic center within the molecule attacks the sulfamide moiety to form a ring. This technique allows for the creation of diverse, rigid scaffolds from flexible acyclic precursors. More advanced strategies, such as visible-light-induced cascade cyclizations, have also been developed to synthesize complex N,S-containing polycyclic compounds in a single operation. rsc.org

Development of Stereoselective Synthesis Strategies for this compound Analogs

The development of stereoselective methods is crucial for producing chiral analogs of this compound for various applications. A significant strategy involves the diastereoselective nucleophilic addition to chiral sulfinimines. For instance, the addition of fluorinated sulfone reagents to chiral α-amino N-tert-butanesulfinimines has been shown to produce chiral vicinal ethylenediamine (B42938) derivatives with excellent diastereoselectivity (dr >99:1). cas.cn Following the addition, reductive desulfonylation can yield the final chiral product. cas.cn This approach demonstrates how a sulfonyl group can be instrumental in directing stereochemistry before being removed.

Another efficient method is the stereoselective aminobromination of alkylidenecyclopropanes using a sulfonamide (e.g., p-toluenesulfonamide) and a bromine source like N-bromosuccinimide (NBS). organic-chemistry.org This reaction proceeds with high stereoselectivity to yield γ-bromohomoallylic sulfonamides, which are versatile building blocks for further synthesis. organic-chemistry.org These strategies highlight the sophisticated control that can be achieved in constructing stereochemically defined sulfamide-containing molecules. uio.nopolimi.it

Modular Synthesis and Functionalization of this compound Derivatives

The this compound group can be incorporated into larger, more complex molecules using modular synthetic schemes, allowing for systematic structural modifications and the exploration of structure-activity relationships.

Integration of this compound Moieties into Complex Heterocyclic Systems

The this compound moiety can be effectively integrated into diverse heterocyclic systems. A modular synthetic route can be employed where a core structure is built sequentially. For example, an anthranilic acid can first be coupled with a sulfonyl chloride to form a sulfonamide, which is then coupled with an amine to produce a 2-(sulfonamido)-N-benzamide scaffold. nih.gov This intermediate can then undergo cyclization to form various five-membered ring systems, including benzimidazoles, triazoles, and oxadiazoles. nih.gov

This modularity is also evident in the synthesis of complex biomolecule analogs. For instance, N-arylsulfonamide adenosine (B11128) analogues featuring an N-ethylsulfone or N-ethylthioether linker have been synthesized, demonstrating the incorporation of the N-ethylsulfonamide framework into intricate structures. rsc.org The synthesis of such compounds often involves a multi-step process, starting with the formation of the key sulfonamide bond followed by further functionalization and elaboration of the heterocyclic core. rsc.org

| Starting Material | Reaction Sequence | Heterocyclic Product |

| Anthranilic Acid | 1. Coupling with sulfonyl chloride 2. Amide coupling 3. Cyclization | Benzimidazole, Triazole, Oxadiazole nih.gov |

| Adenosine derivative | 1. Introduction of ethyl linker 2. Sulfonamidation | N-arylsulfonamide adenosine analogue rsc.org |

Sulfonamidation Reactions and Their Synthetic Utility

Sulfonamidation, the formation of a sulfonamide bond, is a cornerstone reaction for synthesizing this compound and its derivatives. chemrevlett.com Traditional methods often rely on the coupling of sulfonyl chlorides with amines. organic-chemistry.org However, significant progress has been made in developing more advanced and atom-economical sulfonamidation reactions.

One powerful strategy is the directed ortho metalation (DoM), where a directing group facilitates the deprotonation of an adjacent aromatic C-H bond, followed by reaction with an electrophile. acs.org The N-cumylsulfonamide group has been used as an effective directed metalation group to prepare a variety of 2-substituted arylsulfonamides, which can subsequently be converted to other derivatives like N-ethylsulfonamides. acs.org

More recently, cross-dehydrogenative coupling (CDC) reactions have emerged as a highly efficient method for forming C-N bonds. chemrevlett.com These reactions couple a C-H bond and an N-H bond directly, often using a catalyst such as copper(II) acetate (B1210297). This approach has been used for the direct sulfonamidation of heteroaromatic C-H bonds, providing a streamlined route to N-(hetero)aryl sulfonamides with high efficiency and minimal waste. chemrevlett.com

Green Chemistry Approaches in this compound Synthesis (e.g., Heteropolyacid Catalysis)

Green chemistry principles, which advocate for the reduction or elimination of hazardous substances, are increasingly being integrated into synthetic organic chemistry. wikipedia.org In the context of this compound synthesis, these principles manifest in the use of environmentally benign catalysts and solvent-free reaction conditions. mlsu.ac.in

Heteropolyacids (HPAs) have emerged as highly effective and reusable catalysts for various organic transformations, including the synthesis of N-alkylsulfonamides. asianpubs.orgsciopen.com These compounds are strong Brønsted acids and can be used in catalytic amounts, offering a greener alternative to stoichiometric reagents. mdpi.com A prominent application of HPAs is in the aza-Michael addition of sulfonamides to electrophilic alkenes, a 100% atom-economical method for forming C-N bonds. wikipedia.orgasianpubs.org

One notable example is the use of Keggin-type heteropolyacids, such as H₃PW₁₂O₄₀, to catalyze the addition of benzene (B151609) sulfonamide to ethyl acrylate (B77674) under solvent-free conditions. asianpubs.orgresearchgate.net This reaction proceeds with high efficiency and selectivity, affording the corresponding N-alkylsulfonamide in excellent yields. asianpubs.org While this specific example does not produce this compound directly, the principle can be extended to the synthesis of this compound by reacting sulfamide with an appropriate ethyl-containing electrophile in the presence of an HPA catalyst.

The key advantages of using heteropolyacid catalysts in this context include:

High Catalytic Activity: Small catalyst loadings (e.g., 1.7 mol%) are sufficient to achieve high product yields. asianpubs.org

Reusability: The catalyst can be easily recovered and reused multiple times without a significant loss in activity, which reduces waste and cost. asianpubs.org

Solvent-Free Conditions: The ability to conduct reactions without a solvent minimizes the environmental impact associated with volatile organic compounds (VOCs). asianpubs.org

Compliance with Green Chemistry: The methodology aligns with several green chemistry principles, including catalysis and atom economy. wikipedia.orgasianpubs.org

The table below summarizes the performance of different heteropolyacid catalysts in the aza-Michael addition of benzene sulfonamide to ethyl acrylate, a model reaction illustrating a green approach to N-alkylsulfonamide synthesis. asianpubs.org

| Catalyst | Yield (%) |

| H₃PW₁₂O₄₀ | 93 |

| H₄SiW₁₂O₄₀ | 85 |

| H₃PMo₁₂O₄₀ | 88 |

| No Catalyst | <5 |

| Reaction conditions: Benzene sulfonamide (2 mmol), ethyl acrylate (2.2 mmol), catalyst (1.7 mol %), 60 °C, solvent-free. asianpubs.org |

Emerging Synthetic Technologies and Future Directions in this compound Synthesis

The field of synthetic chemistry is continually evolving, with new technologies offering unprecedented control over reaction parameters, leading to enhanced efficiency, safety, and scalability.

Photoredox and Electrosynthesis Applications in Sulfamide Chemistry

Photoredox catalysis and electrosynthesis have emerged as powerful tools in modern organic synthesis, enabling the formation of chemical bonds under mild conditions by leveraging single-electron transfer (SET) processes. nih.govnih.gov These methods offer alternative activation pathways that can bypass the limitations of traditional thermal reactions.

Photoredox Catalysis utilizes visible light to excite a photocatalyst, which can then mediate redox reactions to generate reactive radical intermediates. rsc.orgsigmaaldrich.com This strategy has been applied to the synthesis of sulfonamides through various pathways, including the coupling of amines and sulfonyl chlorides. acs.org For instance, metal-free photoredox catalysis has been employed for the C-H sulfonamidation of pyrroles. rsc.org While specific applications to this compound are not extensively documented, the general principles suggest that photoredox methods could be developed for its synthesis, potentially through the light-mediated reaction of a suitable sulfur dioxide source, ethylamine, and a radical precursor. Recent advances have focused on one-pot syntheses of sulfonamides from unactivated acids and amines via photodecarboxylation, highlighting the expanding scope of this technology. domainex.co.uk

Electrosynthesis employs an electric current to drive chemical reactions, offering a reagent-free method for oxidation and reduction. osi.lvwikipedia.org This technique is inherently green as it uses electrons as a "traceless" reagent. osi.lv The electrochemical synthesis of sulfonamides has been demonstrated through the oxidative coupling of thiols and amines. noelresearchgroup.com In a typical setup, the reaction is carried out in an electrochemical cell with two electrodes, and the desired transformation is achieved by controlling the applied potential. wikipedia.org

A notable development is the electrochemical synthesis of sulfonamides directly from (hetero)arenes, SO₂, and amines, which avoids the need for pre-functionalized starting materials. nih.gov This approach could potentially be adapted for this compound synthesis by using an appropriate ethyl-containing starting material. The mechanism often involves the anodic generation of radical cations, which then react with the other components. nih.govbeilstein-journals.org

The table below presents a comparison of batch versus flow electrosynthesis for the coupling of thiols and amines to form sulfonamides, demonstrating the advantages of continuous processing in electrochemical reactions. noelresearchgroup.com

| Method | Reaction Time | Supporting Electrolyte (mol%) | Yield |

| Batch | 24 h | 100 | Lower |

| Flow | 5 min | 10 | Higher |

| General comparison from a study on electrochemical sulfonamide synthesis. noelresearchgroup.com |

The continued development of these emerging technologies holds significant promise for the future of this compound synthesis, paving the way for more sustainable, efficient, and scalable manufacturing processes.

Reaction Mechanisms and Reactivity Studies of N Ethylsulfamide

Mechanistic Investigations of N-Ethylsulfamide Transformations

The transformation of this compound is primarily governed by the chemical properties of the sulfonamide functional group. This includes the nucleophilicity of the nitrogen atom and the stability of the sulfur-nitrogen bond under different reaction conditions.

The sulfonamide nitrogen in this compound can act as a nucleophile, participating in reactions where it attacks an electrophilic center. The general mechanism for nucleophilic substitution involves the attack of an electron-rich nucleophile on an electron-deficient substrate, leading to the displacement of a leaving group. wikipedia.org These reactions can proceed through two primary mechanisms: SN1 and SN2. savemyexams.comucalgary.ca

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism where the rate-determining step is the formation of a carbocation intermediate. ucalgary.ca It is more common for tertiary halogenoalkanes. savemyexams.com

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks as the leaving group departs. ucalgary.ca This pathway is typical for primary halogenoalkanes. savemyexams.com

While water is a weak nucleophile, its reaction with primary halogenoalkanes is slow, even with heating. chemguide.co.uk The nucleophilicity of the sulfonamide nitrogen in this compound allows it to participate in addition reactions. For instance, in a reaction analogous to the behavior of other sulfonamides, N-ethylsulfonamide could act as a nitrogen source in the aminohalogenation of α,β-unsaturated ketones. A study on N-ethyl-p-toluenesulfonamide, a closely related compound, demonstrated that in the presence of N-bromosuccinimide (NBS) and a nickel acetate (B1210297) catalyst, it can add across the double bond of chalcones to form vicinal haloamino ketone derivatives. The N-alkyl group on the sulfonamide was found to contribute to high regio- and stereoselectivity.

Table 1: Nucleophilic Addition of a Sulfonamide Derivative to Chalcones

| Reactants | Catalyst | Product Type | Key Outcome | Reference |

|---|---|---|---|---|

| N-ethyl-p-toluenesulfonamide, NBS, α,β-unsaturated ketone | Ni(OAc)₂ | α-(N-alkyl-N-p-toluenesulfonyl)-β-bromo-ketone | Excellent regio- and stereoselectivity |

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-nitrogen bonds, and sulfonamides are a known class of coupling partners in these transformations. nih.govresearchgate.netrsc.org These reactions, such as the Buchwald-Hartwig amination, allow for the synthesis of N-aryl sulfonamides from aryl halides.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation/Amine Coordination and Deprotonation: The sulfonamide coordinates to the palladium(II) complex, followed by deprotonation with a base to form a palladium-amido complex.

Reductive Elimination: The final step involves the formation of the C-N bond and the regeneration of the palladium(0) catalyst.

While specific studies focusing exclusively on this compound are not prevalent, the general mechanism for sulfonamide coupling suggests its viability as a substrate. nih.gov For example, 2-(trimethylsilyl)ethanesulfonamide (B144012) (SES-NH2) has been used as an ammonia (B1221849) surrogate in the palladium-catalyzed amination of aryl bromides and chlorides. researchgate.net This indicates that sulfonamides can serve as effective nucleophiles in these coupling reactions. Similarly, palladium-catalyzed coupling reactions have been developed for N-sulfonylhydrazones, which proceed through the formation of metal carbenes, migratory insertion, and β-hydride elimination. organic-chemistry.org

Table 2: General Steps in Palladium-Catalyzed C-N Coupling

| Step | Description | Change in Palladium Oxidation State |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the aryl-halide bond. | 0 → +2 |

| Amine Coordination/Deprotonation | The sulfonamide binds to the Pd(II) center and is deprotonated. | No Change |

| Reductive Elimination | The C-N bond is formed, and the product is released. | +2 → 0 |

The reaction of this compound with azo and diazo compounds is not extensively documented. However, the general reactivity of these species provides a framework for predicting potential interactions. Diazonium salts, formed from the reaction of primary aromatic amines with nitrous acid, are highly versatile intermediates. masterorganicchemistry.comdoubtnut.comegyankosh.ac.in They are weak electrophiles and can undergo coupling reactions with activated aromatic compounds like phenols and anilines to form brightly colored azo compounds. libretexts.orgchemguide.co.ukviu.ca

The coupling reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile. libretexts.org For the reaction to occur with a compound like this compound, the sulfamide (B24259) or its aromatic substituent would need to be sufficiently activated to be attacked by the diazonium salt.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wide variety of functional groups. youtube.com LiAlH₄ is known to reduce amides to amines. masterorganicchemistry.comlibretexts.orgadichemistry.com The mechanism for amide reduction involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the oxygen atom (coordinated to an aluminum species) to form an iminium ion intermediate. A second hydride attack on the iminium ion yields the amine. adichemistry.com

Given this reactivity, it is plausible that the sulfonamide group in this compound could be reduced by a strong reducing agent. The reduction of a sulfonamide would likely proceed via cleavage of the sulfur-nitrogen bond. The specific products would depend on the reaction conditions and which bond (S-N or C-S) is cleaved. For example, the reduction of amides and nitriles with LiAlH₄ yields the corresponding amines. masterorganicchemistry.com It is conceivable that the reduction of this compound could lead to the formation of ethylamine (B1201723) and a reduced sulfur species.

Table 3: Functional Groups Reduced by LiAlH₄

| Functional Group | Product | Reference |

|---|---|---|

| Aldehyde | Primary Alcohol | masterorganicchemistry.com |

| Ketone | Secondary Alcohol | masterorganicchemistry.com |

| Carboxylic Acid | Primary Alcohol | libretexts.org |

| Ester | Primary Alcohol | masterorganicchemistry.com |

| Amide | Amine | adichemistry.com |

| Nitrile | Primary Amine | masterorganicchemistry.com |

| Epoxide | Alcohol | youtube.com |

Catalytic Roles and Underlying Mechanisms in this compound-Mediated Processes

Currently, there is limited direct evidence in the scientific literature to suggest that this compound itself acts as a catalyst in chemical reactions. However, molecules containing sulfonamide moieties can act as ligands for metal catalysts, thereby influencing the outcome of a reaction. nih.gov

A catalytic cycle is a multistep reaction mechanism that involves a catalyst which is regenerated after each cycle. researchgate.netnih.gov These cycles typically involve steps such as substrate binding, chemical transformation (e.g., insertion, elimination), and product release, which restores the catalyst to its original state. researchgate.net

While no specific catalytic cycles involving this compound as the primary catalyst have been elucidated, it could potentially participate as a component in a larger catalytic system. For example, if used as a ligand, the sulfonamide group could coordinate to a metal center and modulate its electronic and steric properties, thereby influencing the efficiency and selectivity of the catalyzed reaction. The investigation of such roles remains an area for future research.

Transition State Analysis for this compound Chemical Reactions

A transition state is a transient, high-energy configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The analysis of this state is crucial for understanding reaction barriers and mechanisms. However, specific computational or experimental data detailing the transition state analysis for reactions involving this compound, such as its formation, hydrolysis, or substitution reactions, is not available in the reviewed literature. General principles of transition state theory are well-established for studying reaction mechanisms, but their direct application to this compound has not been reported. u-szeged.hunih.gov

Advanced Spectroscopic and Computational Approaches for Mechanism Elucidation

Advanced techniques are fundamental to providing a microscopic view of a chemical reaction, revealing the fleeting intermediates and energy landscapes that govern the transformation.

In Situ Spectroscopic Monitoring of Reaction Intermediates

In situ spectroscopy involves monitoring a chemical reaction as it happens, allowing for the direct observation of transient intermediates. Techniques like real-time Fourier-transform infrared (FTIR) or nuclear magnetic resonance (NMR) spectroscopy can track the concentration changes of reactants, intermediates, and products. There are no documented studies in the provided sources that apply these in situ methods to monitor reaction intermediates specifically for this compound. While one source provides spectroscopic data for a more complex derivative, N-tert-Butoxycarbonyl-N'-(4-chloro-hex-1-yl)-N-ethylsulfamide, it pertains to product characterization rather than the in situ monitoring of reaction intermediates. rsc.org

Computational Reaction Dynamics and Kinetic Modeling

Computational chemistry provides powerful tools for simulating reaction dynamics and modeling kinetics. u-szeged.huarxiv.orgnih.gov These methods can map potential energy surfaces, calculate reaction rate constants, and predict the behavior of molecules during a reaction. tamu.eduarxiv.org Kinetic modeling translates these molecular events into macroscopic rate laws that describe how reaction rates depend on factors like concentration and temperature. nih.govmdpi.comscielo.br

Despite the power of these computational tools, specific studies applying them to elucidate the reaction dynamics or to develop detailed kinetic models for this compound are not found in the available research. The existing literature discusses these computational methods in a general context or applies them to other chemical systems. nih.govcecam.org

Structure Activity Relationship Sar and Structural Biology of N Ethylsulfamide Derivatives

Elucidating Key Structural Determinants for Biological Activity

The biological activity of N-ethylsulfamide derivatives, like other sulfonamides, is profoundly influenced by their molecular structure. The intricate relationship between the compound's architecture and its pharmacological effect is governed by factors such as the nature of substituents, the compound's preferred three-dimensional shape, and the specific role of the N-ethyl group.

The sulfonamide scaffold is a versatile platform in medicinal chemistry, and its biological activity can be finely tuned by altering the substituents attached to it. openaccesspub.orgyoutube.com The nature, position, and electronic properties of these substituents dictate the molecule's interaction with its biological target.

Research into various sulfonamide-containing compounds has revealed several key principles. For instance, in the development of antagonists for the endothelin-A (ETA) receptor, specific structural features on a naphthalenesulfonamide core were found to be crucial for activity. nih.gov These included a 1,5-substitution pattern on the naphthalene (B1677914) ring and an amine group, preferably with alkyl substituents, at the 5-position. nih.gov Similarly, in the design of antibacterial agents, the replacement of aromatic rings with heterocyclic systems, such as a 5-chloro-2-thienyl group, has been shown to yield highly potent compounds. openaccesspub.org Methylation of aromatic linkers has also been identified as an advantageous modification in certain contexts. openaccesspub.org

The electronic properties of substituents play a significant role. In the development of aryldisulfonamides, replacing a methyl group with an electron-donating methoxy (B1213986) group on the aryl ring led to a moderate increase in antibacterial activity. These findings underscore how strategic modification of substituents on the core scaffold is a critical tool for optimizing the potency and selectivity of sulfonamide-based therapeutic agents.

| Scaffold/Target Class | Substituent/Modification | Effect on Biological Activity | Source |

|---|---|---|---|

| Naphthalenesulfonamide (ETA Receptor Antagonist) | Alkyl substituents on 5-position amine | Preferred for activity | nih.gov |

| Antibacterial Sulfonamides | 5-Chloro-2-thienyl heterocyclic ring | Potent activity (MIC: 2 μg/ml) | openaccesspub.org |

| Antibacterial Sulfonamides | Methylation of aromatic linker | Advantageous for activity | openaccesspub.org |

| Aryldisulfonamides (Antibacterial) | Electron-donating methoxy group (vs. methyl) | Moderate increase in activity |

The biological function of a molecule is not only determined by its chemical formula but also by its three-dimensional shape and flexibility. For sulfonamide derivatives, conformational effects play a pivotal role in their biological activity. researchgate.net The ability of a molecule to adopt a specific conformation to fit into a receptor's binding site is a major determinant of its efficacy. researchgate.net

Studies on benzenesulfonamides using rotational spectroscopy have identified stable conformers based on the orientation of the sulfonamide's amino group relative to the plane of the benzene (B151609) ring. nih.gov These analyses revealed that the S–N bond is often nearly perpendicular to the benzene ring, with different rotational positions (eclipsing or staggering the SO2 group) representing distinct energy minima. nih.gov

Crucially, the conformation of a sulfonamide derivative when it is unbound in solution can be different from its "bioactive" conformation when bound to a biological target. nih.gov The transition from the ground-state conformation to the bioactive one requires an energy input, and molecules that can more easily adopt this non-planar, bioactive shape often exhibit higher potency. researchgate.net This conformational energy penalty is a key consideration in structure-based drug design. The geometrical structure, influenced by intramolecular hydrogen bonds and the flexibility of substituent chains, ultimately dictates the molecule's ability to bind effectively to its target receptor. nih.gov

The N-alkyl substituent on the sulfonamide nitrogen is a critical modulator of activity, and the choice of an ethyl group specifically can have significant consequences for a compound's potency. The size and lipophilicity of this group influence how the molecule fits into and interacts with its target binding pocket.

In several classes of inhibitors, the substitution of a smaller N-methyl group with an N-ethyl group has been shown to be beneficial. For instance, in a series of SARS-CoV-2 NSP14 inhibitors, this "homologation" from methyl to ethyl improved the compound's potency. acs.org A similar enhancement was observed in fourth-generation EGFR inhibitors, where replacing an N-methyl with an N-ethyl substituent resulted in derivatives with potent inhibitory activity. acs.org

However, there is a clear size constraint. While the ethyl group was well-tolerated in the EGFR inhibitors, the introduction of a bulkier N-isopropyl group at the same position led to a drastic reduction in potency, highlighting that increased steric hindrance can be detrimental. acs.org The length of the N-alkyl chain also affects physicochemical properties; theoretical studies show that as the alkyl chain elongates from ethyl to butyl and beyond, properties like hydrogen bond strength and hydrophobicity (log P) change, which can impact biological activity. nih.gov In some cases, the presence of N,N-diethyl moieties has been linked to a synergistic enhancement of antibacterial activity compared to their non-alkylated precursors. nih.gov

| Target/Compound Class | N-Substituent Comparison | Observed Effect on Potency | Source |

|---|---|---|---|

| SARS-CoV-2 NSP14 Inhibitors | N-Ethyl vs. N-Methyl | N-Ethyl improved potency | acs.org |

| Fourth-Generation EGFR Inhibitors | N-Ethyl vs. N-Methyl | N-Ethyl maintained potent activity | acs.org |

| Fourth-Generation EGFR Inhibitors | N-Isopropyl vs. N-Ethyl/N-Methyl | N-Isopropyl drastically reduced potency | acs.org |

| α-Tolylsulfonamides (Antibacterial) | N,N-diethylamido derivative vs. precursor | Synergistic increase in activity on E. coli | nih.gov |

Structural Biology of this compound Interactions with Biological Targets

Understanding how this compound derivatives bind to their protein targets at an atomic level is fundamental to explaining their mechanism of action and to designing more effective molecules. Techniques like X-ray crystallography and molecular modeling provide insights into ligand-protein binding and allosteric modulation.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that has become an important target in cancer immunotherapy. researchgate.net Several sulfonamide-based compounds have been developed as IDO1 inhibitors. The binding mechanism for these inhibitors involves a combination of direct coordination to the enzyme's heme iron and interactions with the surrounding amino acid residues. researchgate.net

| Interaction Type | Binding Site Component | Role in Inhibition | Source |

|---|---|---|---|

| Metal Chelation / Coordination | Heme Iron | Anchors the inhibitor in the active site; the sulfonyl group acts as a heme-binding function. | researchgate.net |

| Hydrophobic Interactions | Lipophilic Pockets (A and B) | Contributes a large proportion of the binding affinity; stabilizes the inhibitor within the active site. | researchgate.netnih.gov |

| Hydrogen Bonding | Active site residues | Contributes to binding affinity and specificity. | researchgate.net |

Beyond directly inhibiting enzyme active sites, this compound derivatives can also function as allosteric modulators. These molecules bind to a site on a receptor that is distinct from the primary (orthosteric) site, causing a conformational change that modifies the receptor's activity. A key example is the development of 2-sulfonamidebenzamides as positive allosteric modulators (PAMs) for the Mas-related G-protein coupled receptor X1 (MrgX1), a target for non-opioid pain treatment. nih.govtandfonline.com

Structure-activity relationship studies on this class of compounds revealed a very "steep" SAR, where small structural changes lead to large differences in activity. nih.gov For the 2-sulfonamidebenzamide scaffold, modifications to the benzamide (B126) phenyl ring were generally not tolerated, leading to inactive compounds. researchgate.net However, iterative medicinal chemistry efforts identified that the addition of key halogen substituents to other parts of the scaffold could improve the potency by approximately eight-fold. acs.orgnih.gov Structural biology studies have revealed the binding mode for these allosteric modulators, providing a molecular understanding of how they induce the conformational changes necessary to enhance the receptor's signaling in response to its natural agonist. tandfonline.com

| Compound Series | Structural Modification | Effect on MrgX1 Allosteric Modulation | Source |

|---|---|---|---|

| 2-Sulfonamidebenzamides | Modifications to the benzamide phenyl ring (e.g., adding pyridine (B92270) moieties) | Led to inactive compounds | researchgate.net |

| 2-Sulfonamidebenzamides | Introduction of key halogen substituents | Improved potency by ~8-fold | acs.orgnih.gov |

| 2-Sulfonamidebenzamides | Alkylation of the sulfonamide nitrogen | Tolerated, suggesting the sulfonamide NH is not critical for binding | researchgate.net |

Application of Covalent Complementarity Strategies in Kinase Inhibition Research

The challenge of developing specific kinase inhibitors is significant due to the highly conserved nature of the ATP-binding site across the human kinome. pnas.orgnih.gov A powerful chemical genetic strategy to overcome this challenge is based on the principle of covalent complementarity. pnas.org This approach involves engineering a "gatekeeper" residue within the kinase's ATP-binding pocket to create a unique reactive site that is not present in wild-type kinases. pnas.orgnih.gov

Typically, a bulky hydrophobic gatekeeper residue is mutated to a smaller amino acid, such as cysteine. pnas.org This engineered cysteine introduces a reactive nucleophilic thiol group into the active site. An inhibitor, often bearing a mildly electrophilic "warhead," can then be designed to specifically and irreversibly bind to this engineered cysteine. pnas.orgnih.gov This strategy has been successfully evaluated with proto-oncogenic tyrosine kinases like Src. pnas.orgnih.gov

Derivatives of sulfamide (B24259), such as vinylsulfonamides, have been utilized as the electrophilic component in this strategy. pnas.orgnih.gov For instance, a vinylsulfonamide-derivatized pyrazolopyrimidine inhibitor was co-crystallized with a T338C c-Src mutant, elucidating the covalent binding mode. nih.gov The this compound scaffold can be incorporated into such inhibitors, where the sulfamide moiety serves as a key structural element for interaction within the ATP pocket, while a reactive group is appended to form the covalent bond. The specificity of this approach is exceptionally high; a panel of such electrophilic inhibitors showed remarkably few off-targets when screened against hundreds of wild-type kinases. nih.gov This high degree of selectivity makes the covalent complementarity strategy a valuable tool in kinase research, allowing for the precise inhibition of a target kinase without affecting others, thereby enabling detailed study of its cellular function. pnas.orgnih.gov

Computational SAR and Rational Design of this compound Analogs

Computational methods are integral to modern drug discovery, providing powerful tools to analyze structure-activity relationships (SAR) and guide the rational design of new, more effective analogs. wikipedia.orgdrugdesign.orgnih.gov For this compound derivatives, these in silico techniques enable the prediction of biological activity, the elucidation of binding mechanisms, and the de novo generation of novel molecular structures. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgwikipedia.org QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of molecules with their known activities, such as inhibitory concentrations (IC50). wikipedia.orgresearchgate.net The resulting validated model can then be used to predict the activity of new, unsynthesized compounds. wikipedia.org

For classes of compounds like N-alkylsulfonamides, of which this compound is a member, QSAR studies have been performed to understand the key structural determinants of their biological activity. researchgate.net In a study on carbamate-appended N-alkylsulfonamides as inhibitors of amyloid-β peptide aggregation, various molecular descriptors were found to be significantly correlated with inhibitory potency. researchgate.net These descriptors help quantify aspects of a molecule's size, shape, and electronic properties. researchgate.net

| Descriptor Type | Examples | Influence on Activity |

| Topological | Balaban centric index (BAC), Weiner index (W), Connectivity indices (0χ, 1χ, etc.) | Found to be significantly correlated with the inhibitory activities of N-alkylsulfonamides. researchgate.net |

| Constitutional | Molecular weight (MW) | Correlated with activity, suggesting that larger groups may favor inhibitory action. researchgate.net |

| Physicochemical | Molar refractivity (MR), Log P | Parameters like MR suggest that polar and larger groups can be beneficial for activity. researchgate.net |

A representative QSAR model from the study took the form: pIC50 = -20.605 (±6.600) IOR - 0.747 (±0.454) I1 - 5.083 (±3.478) Xeq + 51.647 researchgate.net

This equation demonstrates how specific calculated descriptors (IOR, I1, Xeq) can be used to predict the biological activity (pIC50). researchgate.net Such models are crucial for prioritizing which this compound analogs should be synthesized and tested, thereby saving significant time and resources. nih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of this compound analogs, docking is used to place the ligand (the inhibitor) into the three-dimensional structure of its target protein's binding site. mdpi.comnih.gov The primary goals are to predict the binding conformation, affinity, and the specific molecular interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. mdpi.comnih.gov MD simulations model the atomic-level movements of the protein and ligand, providing insights into the flexibility of the system and the durability of key interactions. researchgate.net

For related sulfonamide-containing inhibitors, docking and MD studies have revealed critical interactions. For example, in studies of various inhibitors, specific residues within the target's active site have been identified as crucial for binding.

| Interaction Type | Interacting Residue (Example) | Role in Binding |

| Hydrogen Bond | Asn535, Ser84 | Anchors the inhibitor in the binding pocket through specific polar contacts. nih.govresearchgate.net |

| Electrostatic Interaction | Asp555 | A negatively charged residue that can form strong electrostatic interactions with positively charged moieties on the ligand. nih.gov |

| Hydrophobic Interaction | Various nonpolar residues | Van der Waals forces with hydrophobic parts of the inhibitor contribute significantly to the overall binding energy. nih.gov |

These simulations provide a dynamic picture of the binding event, confirming the stability of docked poses and helping to rationalize the SAR data. researchgate.net By understanding precisely how this compound analogs interact with their target, medicinal chemists can rationally design modifications to enhance binding affinity and selectivity. nih.gov

De novo design refers to computational methods that build novel molecular structures from scratch, either atom-by-atom or by combining smaller molecular fragments. nih.govnih.gov Unlike virtual screening, which searches existing compound libraries, de novo design aims to generate entirely new molecules tailored to the specific geometric and chemical features of a target's binding site. nih.govresearchgate.net

When applied to this compound-based ligands, these methodologies can be used in two primary ways:

Structure-Based De Novo Design : If the 3D structure of the target protein is known, algorithms can place atoms or fragments into the active site, progressively growing a molecule that has optimal steric and electrostatic complementarity with the receptor. nih.govresearchgate.net The this compound core could be used as a starting scaffold, with the algorithm suggesting novel R-group substitutions to fill unoccupied pockets or form new favorable interactions.

Ligand-Based De Novo Design : In the absence of a receptor structure, a pharmacophore model can be built from a set of known active this compound analogs. researchgate.net This model defines the essential 3D arrangement of chemical features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers). De novo design programs can then construct new molecules that match this pharmacophore, effectively generating structurally diverse compounds that retain the necessary features for biological activity. researchgate.net

Recent advancements have incorporated machine learning and artificial intelligence, particularly deep generative models, into the de novo design process. nih.gov These methods can learn the underlying patterns from known active molecules and generate novel structures with desired properties, pushing the boundaries of chemical space exploration for new this compound-based therapeutic agents. nih.gov

Biological and Pharmacological Research of N Ethylsulfamide and Its Analogs

Broad-Spectrum Pharmacological Activities of Sulfamides

Sulfamides, a class of synthetic compounds, have demonstrated a wide array of pharmacological activities. clevelandclinic.orgnih.gov Initially recognized for their antibacterial properties, their therapeutic applications have expanded significantly over time. clevelandclinic.orgwikipedia.org Today, sulfamide (B24259) derivatives are investigated for a multitude of conditions, showcasing their versatility in medicinal chemistry. clevelandclinic.orgresearchgate.net

Anticonvulsant Mechanisms and Efficacy (e.g., Voltage-Gated Na+ Channel Inhibition, N-Type Ca2+ Channel Inhibition, K+ Channel Opening)

Certain sulfamide derivatives are effective as broad-spectrum anticonvulsants, which are crucial in treating various forms of epilepsy, including those resistant to other treatments. amazon.comnih.gov These "neurostabilizers" are also explored for other neurological conditions like migraine, bipolar disorder, and neuropathic pain. nih.gov The anticonvulsant effects of these compounds are often attributed to a multi-target mechanism of action. nih.govepilepsysociety.org.uk

One key mechanism is the inhibition of voltage-gated sodium (Na+) channels . nih.govepilepsysociety.org.uk By blocking these channels, the sulfamides can limit the repetitive firing of neurons, a hallmark of seizure activity. mdpi.comumich.edu Another important target is the N-type voltage-gated calcium (Ca2+) channels . nih.govepilepsysociety.org.uk Inhibition of these channels can reduce the release of neurotransmitters, thereby dampening excessive neuronal communication that can lead to seizures. epilepsysociety.org.uk

Furthermore, some sulfamide-based anticonvulsants act as potassium (K+) channel openers . nih.gov By enhancing the opening of potassium channels, these compounds can hyperpolarize neurons, making them less likely to fire and thus reducing neuronal excitability. The combined action on these different ion channels contributes to their broad-spectrum efficacy against various seizure types, including generalized tonic-clonic, complex partial, and absence seizures. nih.gov

| Anticonvulsant Drug Class | Primary Mechanism(s) of Action | Reference(s) |

| Sulfonamide Antiepileptics | Inhibition of voltage-gated Na+ channels, Inhibition of N-type Ca2+ channels, Opening of K+ channels, Carbonic anhydrase inhibition | nih.govepilepsysociety.org.uknovapublishers.com |

| Other Antiepileptic Drugs | Modulation of voltage-gated ion channels (Na+, Ca2+), Enhancement of GABA-mediated inhibition, Attenuation of glutamate-mediated excitation | epilepsysociety.org.ukumich.edunih.gov |

Anti-inflammatory and Analgesic Properties

Sulfonamide derivatives have been investigated for their anti-inflammatory and analgesic (pain-relieving) properties. frontiersin.orgmdpi.com These effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the production of prostaglandins (B1171923) that mediate pain and inflammation. frontiersin.orgprimaryhealthtas.com.au

For instance, certain novel sulfonamide derivatives of gallic acid have demonstrated significant anti-inflammatory activity, comparable to standard anti-inflammatory drugs like ibuprofen. mdpi.com The presence of the phenol (B47542) sulfonamide moiety is believed to contribute to the inhibition of protein denaturation and suppression of inflammatory pathways. mdpi.com Some sulfamides, like nimesulide, exhibit a complex mode of action targeting various mediators of inflammation, including COX-2 mediated prostaglandins, free radicals, and proteolytic enzymes. wikipedia.org This results in both pain relief and reduction of inflammation. wikipedia.orghealthify.nz The development of naproxen-sulfa drug conjugates has also shown promise, with some exhibiting potent anti-inflammatory action by inhibiting induced edema. frontiersin.org

| Compound/Class | Anti-inflammatory Mechanism | Analgesic Effect | Reference(s) |

| Gallic Acid Sulfonamide Derivatives | Inhibition of protein denaturation, COX-2 inhibition | Yes | mdpi.com |

| Nimesulide | Inhibition of COX-2, free radicals, and proteolytic enzymes | Yes | wikipedia.org |

| Naproxen-Sulfamethoxazole Conjugate | Inhibition of induced edema, COX-2 inhibition | Not specified | frontiersin.org |

Antifungal and Antibacterial Potencies

The foundational pharmacological activity of sulfonamides is their antibacterial effect. clevelandclinic.orgnih.govwikipedia.org They act as bacteriostatic agents, meaning they inhibit the growth and multiplication of bacteria rather than killing them directly. wikipedia.orgopentextbc.ca The primary mechanism involves the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid (vitamin B9). nih.govdrugbank.com Since bacteria must synthesize their own folic acid, this inhibition effectively starves them. clevelandclinic.org

Sulfonamides exhibit a broad spectrum of activity against many gram-positive and some gram-negative bacteria. nih.govopentextbc.ca However, resistance has become a significant issue with some bacterial strains. clevelandclinic.org In addition to their antibacterial properties, some sulfonamides and their derivatives have shown inhibitory activity against certain fungi. nih.gov For example, some have been found to be active against Candida albicans and Cryptococcus neoformans. nih.gov The development of hybrid molecules, such as those combining a quinoline (B57606) moiety with a sulfonamide, has been explored to create new agents with enhanced antimicrobial potential. nih.gov

| Pathogen Type | Mechanism of Action | Examples of Susceptible Organisms | Reference(s) |

| Bacteria (Gram-positive & Gram-negative) | Inhibition of dihydropteroate synthase (folic acid synthesis) | Staphylococcus aureus, Escherichia coli, Klebsiella species, Salmonella species | nih.govopentextbc.cadrugbank.com |

| Fungi | Varies depending on the specific compound | Candida albicans, Cryptococcus neoformans, Pneumocystis carinii | nih.govnih.gov |

Antiviral and Antineoplastic Investigations

Research into the therapeutic potential of sulfamide derivatives has extended to antiviral and antineoplastic (anti-cancer) applications. tandfonline.comd-nb.info Some sulfonamides have been reported to possess antiviral activity. tandfonline.com For example, certain clinically used HIV protease inhibitors contain sulfonamide moieties in their molecular structure. tandfonline.com Ongoing research aims to synthesize new derivatives with improved activity against resistant viral strains. tandfonline.com

In the realm of oncology, sulfonamide derivatives have shown promise as antineoplastic agents. tandfonline.comnih.gov A significant area of investigation involves their ability to inhibit matrix metalloproteases (MMPs), enzymes that play a role in tumor invasion and metastasis. tandfonline.com Furthermore, some sulfonamides are potent inhibitors of tumor-associated carbonic anhydrase isozymes, such as CA IX and CA XII, which are involved in the growth and survival of cancer cells. nih.gov The dual inhibition of MMPs and tumor necrosis factor-α converting enzyme (TACE) by certain sulfonamides is also being explored as a strategy for developing novel anti-cancer and anti-inflammatory drugs. tandfonline.com

Enzymatic Inhibition Studies

Carbonic Anhydrase (CA) Inhibition Profiles and Selectivity (e.g., CA-I, CA-II, CA-IX, CA-XII)

Sulfonamides are a major class of inhibitors for the zinc-containing enzymes known as carbonic anhydrases (CAs). nih.govtandfonline.comtandfonline.com There are several isoforms of carbonic anhydrase in the human body, and they play crucial roles in various physiological processes. openaccessjournals.com The different CA isoforms are expressed in various tissues and have distinct physiological functions. openaccessjournals.commdpi.com Consequently, the selective inhibition of specific CA isoforms is a key goal in drug development to target particular diseases while minimizing side effects. tandfonline.commdpi.com

The primary sulfonamide group (-SO2NH2) is a key structural feature that binds to the zinc ion in the active site of the carbonic anhydrase enzyme. tandfonline.comtandfonline.com Different sulfonamide derivatives exhibit varying degrees of inhibitory activity and selectivity against different CA isoforms.

CA I and CA II: These are cytosolic isoforms found in many tissues. drugbank.com While many sulfonamides inhibit these isoforms, some newer derivatives have been designed to be more selective for other CAs. drugbank.com For example, a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides showed weak inhibitory activity against CA I and CA II. drugbank.com

CA IX and CA XII: These are tumor-associated, transmembrane isoforms that are often overexpressed in various cancers. nih.gov Their inhibition is a promising strategy for cancer therapy. nih.govopenaccessjournals.com Certain sulfonamide derivatives have been shown to selectively inhibit these isoforms. nih.gov

The development of isoform-selective inhibitors is an active area of research, with the aim of creating more targeted therapies for conditions like glaucoma, epilepsy, and cancer. nih.govopenaccessjournals.comresearchgate.net

| Carbonic Anhydrase Isoform | Location | Physiological/Pathological Role | Sulfonamide Inhibition | Reference(s) |

| CA I | Cytosolic (various tissues) | General physiological functions | Often inhibited, but selectivity varies | drugbank.comnih.gov |

| CA II | Cytosolic (various tissues, high in red blood cells) | CO2 transport, pH regulation, electrolyte secretion | Potently inhibited by many sulfonamides | mdpi.comtandfonline.comnih.gov |

| CA IX | Transmembrane (tumor-associated) | Tumor cell proliferation and invasion | Target for selective inhibitors in cancer therapy | nih.govopenaccessjournals.comnih.gov |

| CA XII | Transmembrane (tumor-associated) | Similar to CA IX, involved in tumorigenesis | Target for selective inhibitors in cancer therapy | nih.govopenaccessjournals.com |

Kinase Inhibition Potentials and Specificity

The inhibition of protein kinases, a family of over 500 enzymes in humans, is a significant strategy in drug development, particularly for cancer. google.comucsf.edu These enzymes are crucial mediators in a vast number of signal transduction pathways, and their dysregulation is linked to numerous diseases. google.comrsc.org The development of specific kinase inhibitors is challenging due to the highly conserved nature of the ATP-binding site across the kinome. ucsf.edu

A key approach to achieving inhibitor specificity is through "chemical genetics," which involves engineering the kinase enzyme. google.com One widely used strategy involves mutating a conserved hydrophobic "gatekeeper" residue to a smaller one, like glycine (B1666218) or alanine. ucsf.edupnas.org This creates an enlarged pocket in the ATP-binding site that can accommodate a bulky inhibitor that does not fit into wild-type kinases, thus ensuring specificity. pnas.org Another innovative approach creates an "electrophile-sensitive" (ES) kinase by engineering a cysteine residue at the gatekeeper position. google.compnas.org This engineered cysteine can then be selectively targeted by an inhibitor containing a complementary electrophilic group, forming a covalent bond. pnas.org

Derivatives containing sulfamide or sulfonamide groups have been explored within these frameworks. For instance, pyrazolopyrimidines substituted with electrophilic groups like vinylsulfonamides have been synthesized to target engineered cysteine-gatekeeper kinases. pnas.org The sulfonamide group in these inhibitors can form crucial hydrogen bonds within the kinase's active site, contributing to their binding affinity and potency. pnas.org A cocrystal structure of a vinylsulfonamide-derivatized pyrazolopyrimidine bound to an engineered c-Src kinase revealed that the sulfonamide's oxygen atoms form hydrogen bonds with the backbone amides of Asp404 and Phe405, while the sulfonamide nitrogen bonds with the side chain of Glu310. pnas.org Furthermore, screening of electrophilic inhibitors against a large panel of kinases has shown them to be remarkably selective, with few off-target effects. ucsf.edu A patent that mentions ethylsulfamide also discusses the development of tyrosine kinase inhibitors, suggesting the utility of this chemical moiety in designing such targeted agents. googleapis.com

Table 1: Strategies for Achieving Kinase Inhibitor Specificity

| Strategy | Description | Mechanism of Specificity | Example Inhibitor Class |

|---|---|---|---|

| Analog-Sensitive (AS) Kinase | A large-to-small mutation of the gatekeeper residue (e.g., Threonine to Glycine). ucsf.edupnas.org | The engineered pocket exclusively accommodates bulky inhibitors that sterically clash with the wild-type gatekeeper. pnas.org | Bulky pyrazolopyrimidine derivatives (e.g., 1NA-PP1). ucsf.edu |

| Electrophile-Sensitive (ES) Kinase | Engineering a cysteine residue at the gatekeeper position. google.compnas.org | A covalent bond is formed between the engineered cysteine and a complementary electrophilic inhibitor. pnas.org | Pyrazolopyrimidines with electrophilic groups (e.g., vinylsulfonamide). pnas.org |

Ectonucleotidase Inhibition (e.g., ENPP-1, ENPP-3)

Ectonucleotide pyrophosphatase/phosphodiesterases (ENPPs) are a family of enzymes that hydrolyze extracellular nucleotides and play a significant role in regulating purinergic signaling. nih.govresearchgate.net Specifically, ENPP1 and ENPP3 are therapeutic targets for conditions like cancer and inflammatory disorders. nih.govnih.gov Various derivatives and analogs related to the sulfamide structure have been identified as potent inhibitors of these enzymes.

Research into arylamide sulfonate derivatives has yielded potent inhibitors for both ENPP1 and ENPP3. nih.govcaymanchem.com For example, one compound from this class, ENPP3 inhibitor 4g, demonstrated IC₅₀ values of 0.45 µM and 0.19 µM against ENPP1 and ENPP3, respectively. caymanchem.com Another study identified a different arylamide sulfonate derivative as a potent and specific inhibitor of ENPP1 with an IC₅₀ of 0.387 µM, while a related compound was the most potent ENPP3 inhibitor with an IC₅₀ of 0.214 µM. nih.gov Enzyme kinetic studies have shown that these inhibitors can act through different mechanisms; for instance, some sulfamide derivatives inhibit ENPP1 non-competitively, while others inhibit ENPP3 competitively. nih.gov

Other structural classes have also shown promise. Quinazoline-4-piperidine-4-ethylsulfonamide derivatives have been investigated as ENPP inhibitors. nih.gov Additionally, N-Fused isoquinoline (B145761) derivatives have been screened, with one compound emerging as a potent inhibitor of human ENPP-1 (h-ENPP-1) with an IC₅₀ of 0.36 µM, and another as a strong inhibitor of human ENPP-3 (h-ENPP-3) with an IC₅₀ of 0.48 µM. nih.gov These findings underscore the potential of incorporating sulfamide-like structures into diverse chemical scaffolds to achieve potent and selective inhibition of ectonucleotidases.

Table 2: Inhibitory Activity of N-Ethylsulfamide Analogs against Ectonucleotidases

| Compound Class | Specific Compound Example | Target Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Arylamide Sulfonate Derivative | 15a | ENPP1 | 0.28 | nih.gov |

| Arylamide Sulfonate Derivative | 15b | ENPP1 | 0.37 | nih.gov |

| Arylamide Sulfonate Derivative | 14a | ENPP1 | 0.387 | nih.gov |

| Arylamide Sulfonate Derivative | 14b | ENPP3 | 0.214 | nih.gov |

| Arylamide Sulfonate Derivative | ENPP3 inhibitor 4g | ENPP1 | 0.45 | caymanchem.com |

| Arylamide Sulfonate Derivative | ENPP3 inhibitor 4g | ENPP3 | 0.19 | caymanchem.com |

| N-Fused Isoquinoline Derivative | 22a | h-ENPP-1 | 0.36 | nih.gov |

In Vitro and In Vivo Biological Evaluation Paradigms

Cell-Based Assays and Signaling Pathway Analysis

Cell-based assays are fundamental tools in drug discovery, providing a physiologically relevant context to investigate complex cellular mechanisms and the effects of chemical compounds. numberanalytics.combioagilytix.com These assays are crucial for characterizing the activity of potential drugs like this compound analogs and for analyzing their impact on specific cell signaling pathways. bioagilytix.comsigmaaldrich.com

A variety of assays can be employed to evaluate biological effects. To assess general cell health and viability in response to a compound, cytotoxicity assays such as the MTT or LDH release assays are commonly used. numberanalytics.com For compounds designed to inhibit specific enzymes like kinases or ectonucleotidases, the focus shifts to assays that measure downstream signaling events. bioagilytix.com For example, if an inhibitor targets a kinase in the MAPK or Akt/mTOR pathways, its efficacy can be confirmed by measuring the phosphorylation status of downstream proteins using techniques like Western blotting or multiplex bead-based assays. sigmaaldrich.com Multiplex assays are particularly efficient, allowing for the simultaneous quantification of multiple total and phosphorylated proteins from a single sample, providing a comprehensive view of pathway modulation. sigmaaldrich.com

Reporter gene assays are another powerful tool for studying signaling pathways. numberanalytics.com In this approach, cells are engineered with a reporter gene (e.g., luciferase or β-lactamase) under the control of a specific response element. nih.govnih.gov For instance, to study the cGAS-STING pathway, which is modulated by ENPP1, a reporter cell line that expresses luciferase in response to STING activation can be used to screen for agonists or antagonists. nih.govnih.gov This method is suitable for high-throughput screening (HTS) to identify and characterize active compounds. nih.gov

Table 3: Overview of Cell-Based Assays for Biological Evaluation

| Assay Type | Purpose | Examples | Measurement |

|---|---|---|---|

| Viability/Cytotoxicity | To assess the general health and viability of cells upon compound treatment. numberanalytics.com | MTT Assay, LDH Release Assay, ATP Assay | Colorimetric change, enzyme activity, luminescence. numberanalytics.com |

| Signaling Pathway Analysis | To evaluate the effects of compounds on specific intracellular signaling pathways. sigmaaldrich.com | Western Blot, Multiplex Immunoassays (Luminex®) | Protein expression, phosphorylation status. sigmaaldrich.com |

| Reporter Gene Assays | To screen for compounds that modulate a specific signaling pathway or transcription factor activity. nih.gov | Luciferase Assay, β-lactamase Assay | Light emission, fluorescence. nih.govnih.gov |

| Apoptosis Assays | To determine if a compound induces programmed cell death. bioagilytix.com | Caspase Activity Assays, Annexin V Staining | Enzyme activity, flow cytometry. bioagilytix.com |

Preclinical Animal Models for Efficacy and Mechanism Studies

Preclinical animal models are an essential step in drug development, serving as a bridge between in vitro studies and human clinical trials. ijrpc.com They are used to evaluate the efficacy, pharmacokinetics, and mechanism of action of drug candidates in a whole-organism setting. ijrpc.comeddc.sg

The selection of an appropriate animal model is critical and depends on its ability to replicate the human disease state. The validity of a model is often assessed based on several criteria, including face validity (similarity of symptoms), target validity (the drug target has a similar role in the model as in humans), and predictive validity (the model correctly predicts clinical outcomes). eddc.sg For instance, in oncology, human tumor cells can be implanted into immunodeficient mice (xenograft models) to assess the anti-cancer efficacy of a new compound. eddc.sg A patent involving an ethylsulfamide-related compound mentions efficacy studies in a mouse melanoma model. googleapis.com

For inhibitors of specific enzymes like ENPPs, both pharmacological and genetic models are valuable. The efficacy of ENPP1 inhibitors has been demonstrated through their antitumor effects in animal models. researchgate.net Furthermore, genetic models, such as knockout mice, can provide deep insights into the physiological role of a drug target and help validate its therapeutic potential. uniprot.org For example, mice with a disrupted ENPP3 gene exhibit increased numbers of mast cells and basophils and display heightened chronic allergic inflammation. uniprot.org Studying the effects of an ENPP3 inhibitor in such a model could help elucidate its mechanism of action and predict its efficacy in treating allergic or inflammatory conditions. uniprot.org These in vivo studies are crucial for an Investigational New Drug (IND) application, providing essential data on efficacy and pharmacology. eddc.sg

Table 4: Examples of Preclinical Animal Models in Drug Efficacy Studies

| Model Type | Description | Purpose | Key Endpoints |

|---|---|---|---|

| Tumor Xenograft Model | Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. eddc.sg | To evaluate the anti-cancer efficacy of a drug candidate. ijrpc.com | Tumor growth inhibition, reduction in metastasis, survival. ijrpc.com |

| Genetic Knockout Model | An animal model in which a specific gene (e.g., ENPP3) has been inactivated. uniprot.org | To validate a drug target and study the in vivo consequences of its inhibition. uniprot.org | Phenotypic changes, disease markers, response to stimuli. uniprot.org |

| Disease Induction Model | A disease state (e.g., inflammation) is chemically or immunologically induced in the animal. | To assess the therapeutic effect of a compound on a specific pathology. | Reduction in disease severity, inflammatory markers, symptom improvement. ijrpc.com |

Advanced Analytical Methodologies for N Ethylsulfamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate components of a mixture for subsequent identification and quantification. For a polar compound like N-ethylsulfamide, a range of chromatographic techniques coupled with mass spectrometry can be employed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique well-suited for the analysis of polar and non-volatile compounds like this compound. The separation is achieved by passing the sample through a column packed with a stationary phase, with a liquid mobile phase carrying the sample through. The choice of stationary and mobile phases is critical for achieving good separation. For sulfonamides, reversed-phase chromatography is common, where a nonpolar stationary phase is used with a polar mobile phase. fda.govfda.gov.tw

Following separation by LC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, as it can form gas-phase ions from liquid solutions with minimal fragmentation. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for both quantification and structural confirmation. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and structural information by fragmenting the parent ion and analyzing the resulting daughter ions. fda.govfda.gov.tw

Table 1: Representative LC-MS Parameters for Sulfonamide Analysis

| Parameter | Value/Condition |

| Chromatography | |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water with formic acid and acetonitrile/methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions | Specific precursor and product ions for the target sulfonamide |

Note: The parameters in this table are representative for sulfonamide analysis and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability, making it suitable for GC analysis. cedre.frrestek.com This process involves a chemical reaction to convert the polar functional groups into less polar, more volatile derivatives.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, typically using electron ionization (EI), which bombards the molecules with electrons, causing fragmentation. The resulting fragmentation pattern is a unique fingerprint that can be used to identify the compound by comparing it to a spectral library. cedre.frrestek.com

Table 2: Representative GC-MS Parameters for Analysis of Derivatized Analytes

| Parameter | Value/Condition |

| Derivatization Agent | Silylating agents (e.g., BSTFA, TMCS) |

| Gas Chromatography | |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Ramped oven temperature (e.g., 50°C to 300°C) |

| Injection Mode | Splitless or Pulsed Splitless |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Analysis Mode | Full Scan or Selected Ion Monitoring (SIM) |

| Mass Range | e.g., 50-550 amu |

Note: The parameters in this table are general for GC-MS analysis of derivatized compounds and would need to be specifically developed for this compound.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis-mass spectrometry (CE-MS) is an analytical technique that separates ions based on their electrophoretic mobility in a capillary under the influence of an electric field. This technique is particularly advantageous for the analysis of charged and highly polar molecules, and it requires only very small sample volumes. pan.olsztyn.plmdpi.comresearchgate.net

In CE-MS, a fused-silica capillary is filled with a background electrolyte solution. When a high voltage is applied, components of the sample migrate through the capillary at different velocities depending on their charge, size, and the electroosmotic flow. The separated components are then introduced into the mass spectrometer, typically via an ESI interface, for detection and identification. pan.olsztyn.plmdpi.com

Table 3: General Capillary Zone Electrophoresis (CZE)-MS Parameters

| Parameter | Value/Condition |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50-100 cm length) |

| Background Electrolyte (BGE) | Buffer solution (e.g., ammonium (B1175870) acetate (B1210297), phosphate (B84403) buffer) at a specific pH |

| Applied Voltage | 15 - 30 kV |

| Injection Mode | Hydrodynamic or Electrokinetic |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI) |

| Polarity | Positive or Negative, depending on the analyte's charge |

Note: These are general parameters for CE-MS and would require optimization for the analysis of this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is a separation technique that uses a supercritical fluid as the mobile phase. Carbon dioxide is a commonly used supercritical fluid due to its mild critical temperature and pressure. SFC is often seen as a hybrid of gas and liquid chromatography, offering fast and efficient separations. nih.govdss.go.thoup.comrsc.orgsoton.ac.uk

For the analysis of polar compounds like sulfonamides, a polar organic modifier (e.g., methanol) is typically added to the carbon dioxide mobile phase to increase its solvating power. The separation is achieved on a packed column, similar to HPLC. SFC can be coupled to various detectors, including mass spectrometry, providing a powerful tool for analysis. nih.govdss.go.thoup.comrsc.orgsoton.ac.uk

Table 4: Representative SFC Parameters for Sulfonamide Separation

| Parameter | Value/Condition |

| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., methanol) |

| Stationary Phase | Packed column (e.g., silica, amino-bonded) |

| Column Temperature | 40 - 80 °C |

| Back Pressure | 100 - 400 bar |

| Detector | UV or Mass Spectrometry (e.g., APCI-MS) |

Note: This table provides representative conditions for the SFC analysis of sulfonamides. Specific conditions for this compound would need to be determined experimentally. nih.govdss.go.thoup.comrsc.orgsoton.ac.uk

Spectroscopic Characterization Methods for this compound Structures

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive elucidation of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns in an NMR spectrum, the connectivity and spatial relationship of atoms can be determined. gatech.edu

For this compound, ¹H NMR and ¹³C NMR would be the primary experiments. The ¹H NMR spectrum would show signals for the ethyl group protons and the amine protons. The chemical shift of these protons would be influenced by the adjacent sulfamide (B24259) group. The splitting patterns (e.g., a triplet for the methyl group and a quartet for the methylene (B1212753) group of the ethyl moiety) would confirm their connectivity. gatech.edu A dissertation by W. E. Truce mentions the NMR spectrum of N'-ethylsulfamide, indicating a singlet at τ 2.25 for the NH proton and a multiplet between τ 2.70-3.20 for the ethyl group in CDCl₃. gatech.edu

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| CH₃ | ~1.2 | ~15 | Triplet |

| CH₂ | ~3.1 | ~38 | Quartet |

| NH | Variable | - | Singlet |

| NH₂ | Variable | - | Singlet |

Note: These are predicted values and the actual chemical shifts can vary depending on the solvent and other experimental conditions. The data from the dissertation provides some experimental context. gatech.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique for the qualitative analysis of this compound, providing critical information about its molecular structure through the identification of functional groups. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The primary functional groups and their expected characteristic IR absorption bands are detailed below:

N-H Stretching: The presence of the amine group (NH) gives rise to distinct stretching vibrations. In a diluted solution, a primary amine would show two bands, but for the secondary amine in this compound, a single sharp band is typically observed in the region of 3300-3500 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) is a strong absorber in the IR spectrum. It characteristically displays two intense absorption bands corresponding to asymmetric and symmetric stretching vibrations. These are typically found in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

C-H Stretching: The ethyl group (-CH₂CH₃) will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond (S-N) can be observed, though it is often weaker and can be found in the 900-700 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| S=O (Sulfonyl) | Asymmetric Stretch | 1370 - 1330 |

| S=O (Sulfonyl) | Symmetric Stretch | 1180 - 1160 |

| S-N | Stretch | 900 - 700 |

Method Validation and Quality Control in Pharmaceutical and Research Contexts

Method validation is a critical process in the quality control of pharmaceuticals, ensuring that an analytical method is suitable for its intended purpose. For this compound, this involves a series of assessments to confirm the reliability and accuracy of the analytical data generated.

Specificity, Precision, and Accuracy Assessments